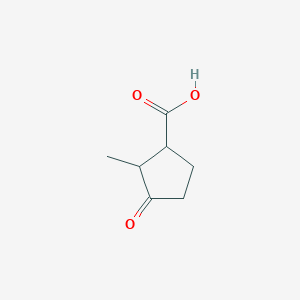

2-Methyl-3-oxocyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-oxocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,5-dimethyl-1,3-dioxolane in the presence of sodium hydroxide, which yields the desired product . Another method includes the Curtius rearrangement of 3-oxo-1-cyclopentanecarboxylic acid with diphenyl phosphoryl azide and triethylamine in tert-butanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents.

Major Products

Oxidation: Products may include carboxylic acids or diketones.

Reduction: The major product is 2-methyl-3-hydroxycyclopentane-1-carboxylic acid.

Substitution: Esterification yields esters, while amidation produces amides.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediate

2-Methyl-3-oxocyclopentane-1-carboxylic acid serves as a valuable synthetic intermediate in the production of xanthine derivatives, which are important as adenosine antagonists. These derivatives have significant therapeutic potential in treating various conditions, including cardiovascular diseases and neurological disorders .

Michael Addition Reactions

The compound has been utilized in enantioselective organocatalytic Michael reactions. It has shown good enantioselectivities when reacted with nitroalkenes, making it a suitable candidate for creating chiral molecules that are crucial in pharmaceuticals . The ability to produce compounds with high enantioselectivity is particularly beneficial in drug development, where the chirality of molecules can affect their biological activity.

Medicinal Chemistry

Biological Activity

Research indicates that derivatives of this compound exhibit potential biological activities due to their structural characteristics. The presence of both carboxylic and ketone functional groups may contribute to their reactivity and interaction with biological targets.

Drug Development

The compound's derivatives are being explored for their roles as intermediates in synthesizing drugs targeting the central nervous system. For instance, the synthesis of cyclic acetal forms of related compounds has been reported to enhance their pharmacological profiles . This highlights the importance of this compound in developing new therapeutic agents.

Chemical Properties and Reactivity

Reactivity

this compound can undergo various chemical transformations such as oxidation and reduction, leading to more complex carboxylic acids or ketones and alcohol derivatives, respectively . This versatility makes it a useful building block in organic synthesis.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxocyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The ketone and carboxylic acid groups allow it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

3-Oxo-1-cyclopentanecarboxylic acid: A keto acid derivative with similar reactivity.

2-Methyl-3-cyclohexene-1-carboxylic acid: Another cyclic compound with a carboxylic acid group.

2-Methyl-3-phenyl-2-cyclopropene-1-carboxylic acid: A structurally related compound with a cyclopropene ring.

Biological Activity

2-Methyl-3-oxocyclopentane-1-carboxylic acid is a cyclic compound with significant structural features, including a cyclopentane ring, a carboxylic acid group, and a ketone functional group. Its molecular formula is C7H10O3, with a molecular weight of approximately 142.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The unique structure of this compound contributes to its reactivity and biological activity. The presence of a methyl group at the second carbon position and a keto group at the third carbon position enhances its potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C7H10O3 |

| Molecular Weight | 142.15 g/mol |

| Functional Groups | Carboxylic acid, Ketone |

| Structural Features | Cyclopentane ring |

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in pharmacology. Its structural features suggest possible interactions with enzymes and receptors relevant to several physiological processes.

Potential Pharmacological Applications

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Properties : Compounds related to this compound have been studied for their anticancer effects, particularly against breast cancer cell lines (e.g., MCF-7) using assays like MTT to evaluate cell viability .

- Neuroprotective Effects : Some derivatives have shown potential neurotrophic effects, enhancing neurite outgrowth in neuronal cultures, indicating possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study on Anticancer Activity

In a study evaluating the anticancer effects of synthesized derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .

Neurotrophic Activity Assessment

Another research effort focused on the neurotrophic effects of similar compounds in rat cortical neuron cultures. The study demonstrated that certain structural analogs could enhance neurite outgrowth, suggesting therapeutic potential for conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways, highlighting its versatility as an intermediate in organic synthesis:

- Starting Materials : Common precursors include cyclopentanones and carboxylic acids.

- Reagents : Typical reagents used in synthesis include strong acids or bases to facilitate cyclization and functional group transformations.

Properties

CAS No. |

3033-53-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

2-methyl-3-oxocyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H10O3/c1-4-5(7(9)10)2-3-6(4)8/h4-5H,2-3H2,1H3,(H,9,10) |

InChI Key |

XFFBZNIHNHNMFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCC1=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.